molecular formula C13H17NO3 B1366212 4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid CAS No. 448250-78-0

4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid

Cat. No.: B1366212
CAS No.: 448250-78-0
M. Wt: 235.28 g/mol
InChI Key: JXJXZYKBWQRTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . It is known for its unique structure, which includes an isopropylphenyl group attached to an amino-oxobutanoic acid backbone. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid typically involves the reaction of 2-isopropylaniline with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted amino-oxobutanoic acids .

Scientific Research Applications

4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Methylphenyl)amino]-4-oxobutanoic acid
  • 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid
  • 4-[(2-Propylphenyl)amino]-4-oxobutanoic acid

Uniqueness

4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

4-oxo-4-(2-propan-2-ylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(2)10-5-3-4-6-11(10)14-12(15)7-8-13(16)17/h3-6,9H,7-8H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJXZYKBWQRTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407936
Record name 4-Oxo-4-[2-(propan-2-yl)anilino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448250-78-0
Record name 4-Oxo-4-[2-(propan-2-yl)anilino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.